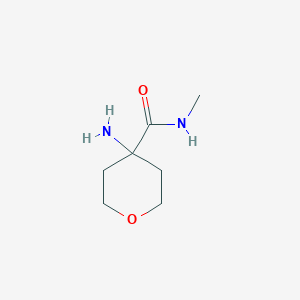

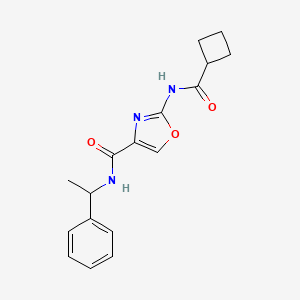

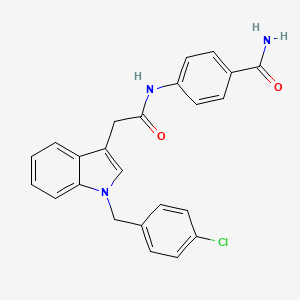

![molecular formula C7H6N4O B2419619 6-Amino-1H-pyrido[3,4-d]pyrimidin-4-on CAS No. 1379204-94-0](/img/structure/B2419619.png)

6-Amino-1H-pyrido[3,4-d]pyrimidin-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-amino-1H-pyrido[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .Wissenschaftliche Forschungsanwendungen

- Forscher haben das Potenzial dieser Verbindung als Antikrebsmittel untersucht. Ihre Struktur deutet darauf hin, dass sie in wichtige zelluläre Prozesse eingreifen könnte, was sie zu einem Kandidaten für weitere Untersuchungen in der Krebstherapie macht .

- Studien haben die Interaktion von 6-Amino-1H-pyrido[3,4-d]pyrimidin-4-on mit stabilen freien Radikalen und seine Fähigkeit, die Lipidperoxidation zu hemmen, bewertet. Diese antioxidativen Eigenschaften machen es für potenzielle therapeutische Anwendungen relevant .

- Einige Derivate dieser Verbindung haben eine Hemmung der Dihydrofolat-Reduktase (DHFR) gezeigt, einem Enzym, das am Folatstoffwechsel beteiligt ist. DHFR-Hemmer werden in der Krebsbehandlung und bei anderen Krankheiten eingesetzt .

- Aufgrund seiner strukturellen Merkmale haben Forscher untersucht, ob this compound epigenetische Prozesse modulieren könnte. Epigenetische Modifikationen spielen eine entscheidende Rolle bei der Genexpression und der Krankheitsentwicklung .

- Die Wechselwirkungen der Verbindung mit neuronalen Rezeptoren und Neurotransmittersystemen haben Aufmerksamkeit erregt. Die Untersuchung ihres Potenzials bei neurodegenerativen Erkrankungen oder neuropsychiatrischen Störungen ist ein aktives Forschungsgebiet .

- Rechenstudien haben this compound als Gerüst für die Entwicklung neuer Arzneikandidaten verwendet. Durch Modifizierung seiner Struktur wollen Forscher potentere und selektivere Verbindungen schaffen .

Antikrebsmittel

Antioxidative Eigenschaften

Dihydrofolat-Reduktase (DHFR)-Hemmung

Epigenetische Modulation

Neurologische Erkrankungen

Arzneimittelentwicklung und -optimierung

Wirkmechanismus

Target of Action

The primary targets of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and have been implicated in various types of cancer .

Mode of Action

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The inhibition of CDKs by 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one affects the cell cycle, a fundamental biochemical pathway in all living cells . The disruption of the cell cycle can lead to cell death or senescence, which is a state of permanent cell cycle arrest .

Pharmacokinetics

The compound’s degree of lipophilicity suggests that it may diffuse easily into cells .

Result of Action

The inhibition of CDKs by 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one leads to disruption of the cell cycle, which can result in cell death or senescence . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell division, such as cancer .

Action Environment

The action, efficacy, and stability of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins

Biochemische Analyse

Biochemical Properties

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as tyrosine kinases and cyclin-dependent kinases, which are essential for cell signaling and regulation of the cell cycle . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity. This inhibition can result in the suppression of cell proliferation, making 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one a potential candidate for anticancer therapies .

Cellular Effects

The effects of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth . Additionally, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the downstream signaling events . Additionally, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one vary with different dosages. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism in detail.

Transport and Distribution

The transport and distribution of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse easily across cell membranes, facilitating its distribution to various cellular compartments . Once inside the cells, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can accumulate in specific organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit the activity of cytoplasmic enzymes .

Eigenschaften

IUPAC Name |

6-amino-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H2,8,9)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAURCKTXDJMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1N)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

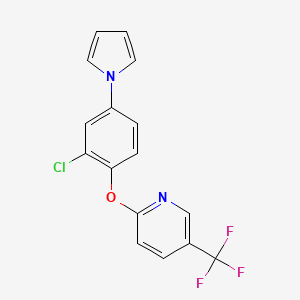

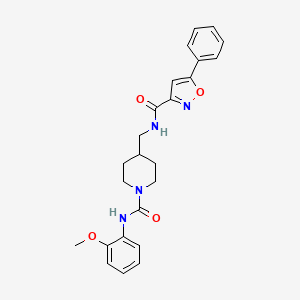

![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)

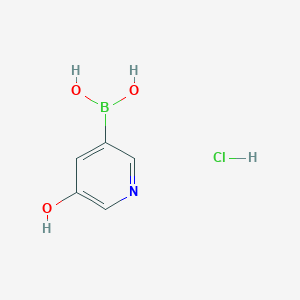

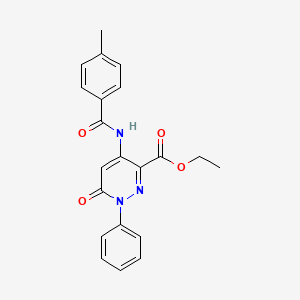

![6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2419546.png)

![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2419556.png)

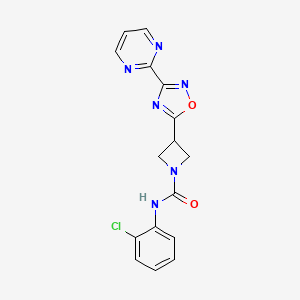

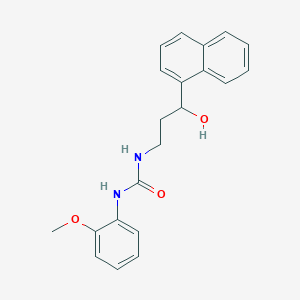

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)